molecular formula C15H11NO3 B11058890 7-Methyl-5-nitro-2-phenyl-1-benzofuran

7-Methyl-5-nitro-2-phenyl-1-benzofuran

Cat. No.: B11058890
M. Wt: 253.25 g/mol
InChI Key: FXYTWTZRAJNPOG-UHFFFAOYSA-N
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Description

7-Methyl-5-nitro-2-phenyl-1-benzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 7th position, a nitro group at the 5th position, and a phenyl group at the 2nd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-nitro-2-phenyl-1-benzofuran typically involves the cyclization of appropriate precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core with desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been utilized to obtain benzofuran compounds with high efficiency . The use of advanced catalytic systems and optimized reaction conditions further enhances the industrial feasibility of producing these compounds.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-nitro-2-phenyl-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzofuran derivatives.

    Reduction: Formation of amino-substituted benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-5-nitro-2-phenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-nitro-2-phenyl-1-benzofuran is unique due to the specific combination of substituents on the benzofuran ring. The presence of the nitro group at the 5th position and the phenyl group at the 2nd position imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

7-methyl-5-nitro-2-phenyl-1-benzofuran

InChI

InChI=1S/C15H11NO3/c1-10-7-13(16(17)18)8-12-9-14(19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

FXYTWTZRAJNPOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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